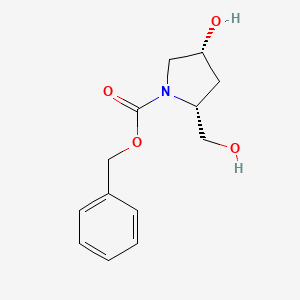

(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with hydroxyl and hydroxymethyl groups, and a benzyl ester group. The stereochemistry of the compound is specified by the (2R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.

Properties

IUPAC Name |

benzyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-8-11-6-12(16)7-14(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEQGLDWZMIMJM-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@H]1CO)C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as L-proline or its derivatives.

Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving nucleophilic substitution or condensation reactions.

Introduction of Hydroxyl and Hydroxymethyl Groups: The hydroxyl and hydroxymethyl groups are introduced through selective functionalization reactions, such as hydroxylation or reduction of corresponding carbonyl compounds.

Esterification: The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic or basic conditions to form the benzyl ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

Optimization of Reaction Conditions: Industrial processes optimize reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Use of Catalysts: Catalysts such as transition metal complexes or enzymes may be employed to enhance reaction rates and selectivity.

Purification Techniques: Advanced purification techniques like chromatography and crystallization are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or ester groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidizing Agents: PCC, KMnO4, CrO3 (Chromium trioxide)

Reducing Agents: LiAlH4, NaBH4

Nucleophiles: Alkoxides, amines, thiols

Major Products

Oxidation Products: Aldehydes, ketones, carboxylic acids

Reduction Products: Alcohols, amines

Substitution Products: Ethers, esters, amides

Scientific Research Applications

Chemical Synthesis

The compound plays a crucial role in organic synthesis due to its ability to act as a chiral auxiliary. This property allows chemists to control the stereochemistry of reactions effectively:

- Chiral Auxiliary : By incorporating (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate into substrates, chemists can direct the formation of specific enantiomers. This is particularly important in the production of optically pure compounds, which are essential in pharmaceuticals and agrochemicals .

- Protecting Group : The compound can also function as a protecting group for aldehydes or ketones during multi-step synthesis processes. This protection strategy is critical for preventing unwanted side reactions and maintaining the integrity of functional groups throughout the synthesis .

Pharmaceutical Applications

Due to its structural characteristics, this compound has potential applications in drug development:

- Drug Design : The compound's ability to form stable interactions with biological targets makes it a candidate for drug design. Its chiral nature can be exploited to create drugs with enhanced efficacy and reduced side effects by optimizing their interaction with biological receptors .

- Synthesis of Bioactive Molecules : It serves as a precursor in the synthesis of various bioactive molecules, which can be utilized in treating diseases or as therapeutic agents .

Research and Development

Ongoing research continues to explore the applications of this compound:

- Case Studies : Various studies have documented its effectiveness in synthesizing compounds with specific biological activities. For instance, researchers have reported successful syntheses involving this compound that lead to the development of new anti-cancer agents and antibiotics .

Mechanism of Action

The mechanism of action of (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with active sites, while the benzyl ester group may enhance binding affinity through hydrophobic interactions. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

- (2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (2S,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This configuration can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, with CAS number 1009335-39-0, is a chiral compound belonging to the pyrrolidine family. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- Purity : Typically >97%

- Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to enzyme inhibition and potential therapeutic effects in metabolic and neurodegenerative disorders.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which is significant for therapeutic applications. For instance:

- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in treating Alzheimer's disease .

- Metabolic Pathways : Compounds with structural similarities often modulate biological pathways related to metabolism and cellular signaling, suggesting that this compound may play a role in these processes.

Study 1: Cholinesterase Inhibition

A recent study highlighted the effectiveness of pyrrolidine derivatives in inhibiting cholinesterase enzymes. The structure of this compound was analyzed for its potential as a dual inhibitor of AChE and BuChE. Results showed that modifications to the benzyl group could enhance inhibitory potency, indicating a structure-activity relationship that warrants further investigation .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar pyrrolidine derivatives against oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce oxidative stress markers and improve cell viability in neuronal cultures, hinting at their potential use in neurodegenerative disease therapies .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇NO₄ |

| Molecular Weight | 251.28 g/mol |

| CAS Number | 1009335-39-0 |

| Purity | >97% |

| Storage Conditions | Inert atmosphere at 2-8°C |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how is stereochemical control achieved?

- Methodological Answer : Synthesis typically involves functionalization of a pyrrolidine core. The hydroxymethyl group can be introduced via ketone reduction (e.g., NaBH₄ in THF/MeOH) under controlled pH to retain stereochemistry. Benzyl ester protection (using benzyl chloroformate) prevents carboxylate side reactions. Critical steps include chiral auxiliary use (e.g., Evans auxiliaries) or asymmetric catalysis to ensure (2R,4R) configuration. Post-synthesis, recrystallization in ethyl acetate/hexane mixtures enhances enantiomeric purity .

Q. How can researchers validate the stereochemical integrity and purity of this compound?

- Methodological Answer :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with heptane/ethanol mobile phases to resolve enantiomers.

- NMR : 2D NOESY experiments confirm spatial proximity of protons (e.g., hydroxymethyl to C4-OH).

- X-ray Crystallography : Single-crystal analysis provides absolute configuration.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₄H₁₇NO₄). Purity ≥95% by reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Q. What storage conditions prevent degradation, and how is stability monitored?

- Methodological Answer :

- Storage : Airtight containers under argon at -20°C; desiccants (silica gel) mitigate hygroscopicity.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Detect hydrolysis (free carboxylate at ~210 nm) or oxidation (hydroxymethyl to aldehyde via Schiff’s reagent assay). For long-term storage, lyophilization in amber vials is recommended .

Advanced Research Questions

Q. How can conflicting NMR data for the hydroxymethyl group’s chemical shift be resolved?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d₆ (hydrogen bonding shifts δ to 3.8–4.2 ppm) vs. CDCl₃ (δ 3.5–3.7 ppm).

- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to reduce signal broadening from conformational exchange.

- Computational Validation : Density Functional Theory (DFT)-calculated shifts (e.g., B3LYP/6-31G*) align with experimental data .

Q. What strategies minimize epimerization during benzyl ester deprotection?

- Methodological Answer :

- Hydrogenolysis : Use 10% Pd/C under H₂ (1 atm) in ethanol at 0–5°C; neutralize acidic byproducts with NaHCO₃.

- Alternative Methods : Transfer hydrogenation (ammonium formate/Pd(OH)₂) reduces racemization. Monitor via TLC (Rf shift from 0.6 to 0.2 in 10% MeOH/DCM) and quench immediately post-reaction .

Q. How can enantiomeric excess (ee) of intermediates be accurately quantified?

- Methodological Answer :

- Chiral Derivatization : React with (R)-Mosher’s acid chloride; analyze ¹⁹F NMR splits (Δδ >0.1 ppm indicates ee >98%).

- Enzymatic Assays : Use lipases (e.g., Candida antarctica) for kinetic resolution; UV/Vis quantifies hydrolyzed vs. intact esters .

Methodological Considerations

Q. What experimental controls are critical for biological activity assays?

- Methodological Answer :

- Solvent Controls : Match DMSO concentration (<0.1% v/v) to avoid cytotoxicity.

- Counterion Effects : Dialyze HCl salts against PBS (pH 7.4) to standardize ionic strength.

- Dose-Response Curves : Test 0.1–100 µM in triplicate; include positive controls (e.g., known enzyme inhibitors) .

Q. How to design stability-indicating assays for degradation products?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.